molecular formula C13H19N3O2 B2647226 tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate CAS No. 898271-45-9

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

Cat. No. B2647226
Key on ui cas rn: 898271-45-9
M. Wt: 249.314
InChI Key: DJXNRCWSAHCRKC-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

The title compound was prepared from 2-chloropyridine and tert-butyl azetidin-3-ylcarbamate in a similar manner as described for tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate. 1H NMR (500 MHz CDCl3): δ 1.46 (s, 9H), 3.76-3.80 (m, 2H), 4.31-4.35 (m, 2H), 4.63 (bs, 1H), 5.10 (bs, 1H), 6.29 (d, 1H), 6.61-6.64 (m, 1H), 7.43-7.47 (m, 1H), 8.14-8.16 (m, 1H); 13C NMR (125 MHz CDCl3): δ 28.58, 41.79, 58.58, 80.22, 106.36, 113.48, 137.37, 148.42, 155.24, 160.66; Mass Spectrum: M+H+ 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=CN=1.N1CC(NC(=O)OC(C)(C)C)C1.Cl[C:21]1[C:22]([N:31]2[CH2:34][CH:33]([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:41])([CH3:40])[CH3:39])[CH2:32]2)=[N:23][CH:24]=[C:25](C(F)(F)F)[CH:26]=1>>[N:23]1[CH:24]=[CH:25][CH:26]=[CH:21][C:22]=1[N:31]1[CH2:34][CH:33]([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:40])([CH3:39])[CH3:41])[CH2:32]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)NC(OC(C)(C)C)=O
Step Two
Name
tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)N1CC(C1)NC(OC(C)(C)C)=O
Step Three
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CC(C1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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